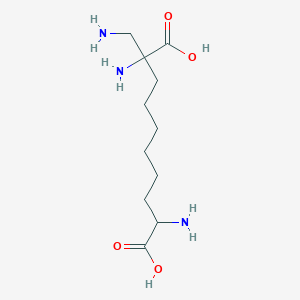
2,9-Diamino-2-(aminomethyl)decanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Diamino-2-(aminomethyl)decanedioic acid is a chemical compound with the molecular formula C11H22N4O4 It is characterized by the presence of amino groups and a decanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diamino-2-(aminomethyl)decanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of decanedioic acid with ammonia and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal salt, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and yield. The raw materials are carefully selected and purified to minimize impurities and optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2,9-Diamino-2-(aminomethyl)decanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino groups to amine groups, altering the compound’s properties.
Substitution: The amino groups can participate in substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.
Scientific Research Applications
2,9-Diamino-2-(aminomethyl)decanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,9-Diamino-2-(aminomethyl)decanedioic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound may act as a substrate or inhibitor in enzymatic reactions, modulating biochemical processes.
Comparison with Similar Compounds
2,9-Diamino-2-(aminomethyl)decanedioic acid can be compared with other similar compounds, such as:
- 2,9-Diamino-2-(aminomethyl)nonanedioic acid
- 2,9-Diamino-2-(aminomethyl)octanedioic acid
These compounds share similar structural features but differ in the length of the carbon chain
Properties
CAS No. |
921226-17-7 |
|---|---|
Molecular Formula |
C11H23N3O4 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2,9-diamino-2-(aminomethyl)decanedioic acid |
InChI |
InChI=1S/C11H23N3O4/c12-7-11(14,10(17)18)6-4-2-1-3-5-8(13)9(15)16/h8H,1-7,12-14H2,(H,15,16)(H,17,18) |
InChI Key |
GLEYAPPHNAJITR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(CN)(C(=O)O)N)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















